

A Comprehensive Technical Guide to Methyl 4-chlorobenzenesulfonate

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Compound of Interest

Compound Name: Methyl 4-chlorobenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **methyl 4-chlorobenzenesulfonate**, a chemical compound of interest in various research and development applications. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its relevance within the field of drug discovery, supported by quantitative data and procedural diagrams.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **methyl 4-chlorobenzenesulfonate**.^[1] It is systematically identified by a range of chemical descriptors and registry numbers essential for accurate documentation and research.

Identifier Type	Value	Source
IUPAC Name	methyl 4-chlorobenzenesulfonate	[1]
CAS Number	15481-45-5	[1][2][3]
Molecular Formula	C7H7ClO3S	[1][3][4]
SMILES	<chem>COS(=O)(=O)C1=CC=C(C=C1)Cl</chem>	[1][4]
InChI	InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3	[1][4]
InChIKey	VQFKYAZZFFNYQV-UHFFFAOYSA-N	[1][4]

Physicochemical Properties

The physical and chemical properties of **methyl 4-chlorobenzenesulfonate** are critical for its handling, application in synthesis, and prediction of its behavior in various chemical environments.

Property	Value	Source
Molecular Weight	206.65 g/mol	[1][3][4]
Appearance	White to off-white solid	[3]
Melting Point	51 °C	[5]
Boiling Point	298 °C	[3]
Density	1.382 g/cm ³	[3]
Flash Point	134 °C	[3]
Storage Temperature	2-8 °C	[3]

Experimental Protocols: Synthesis

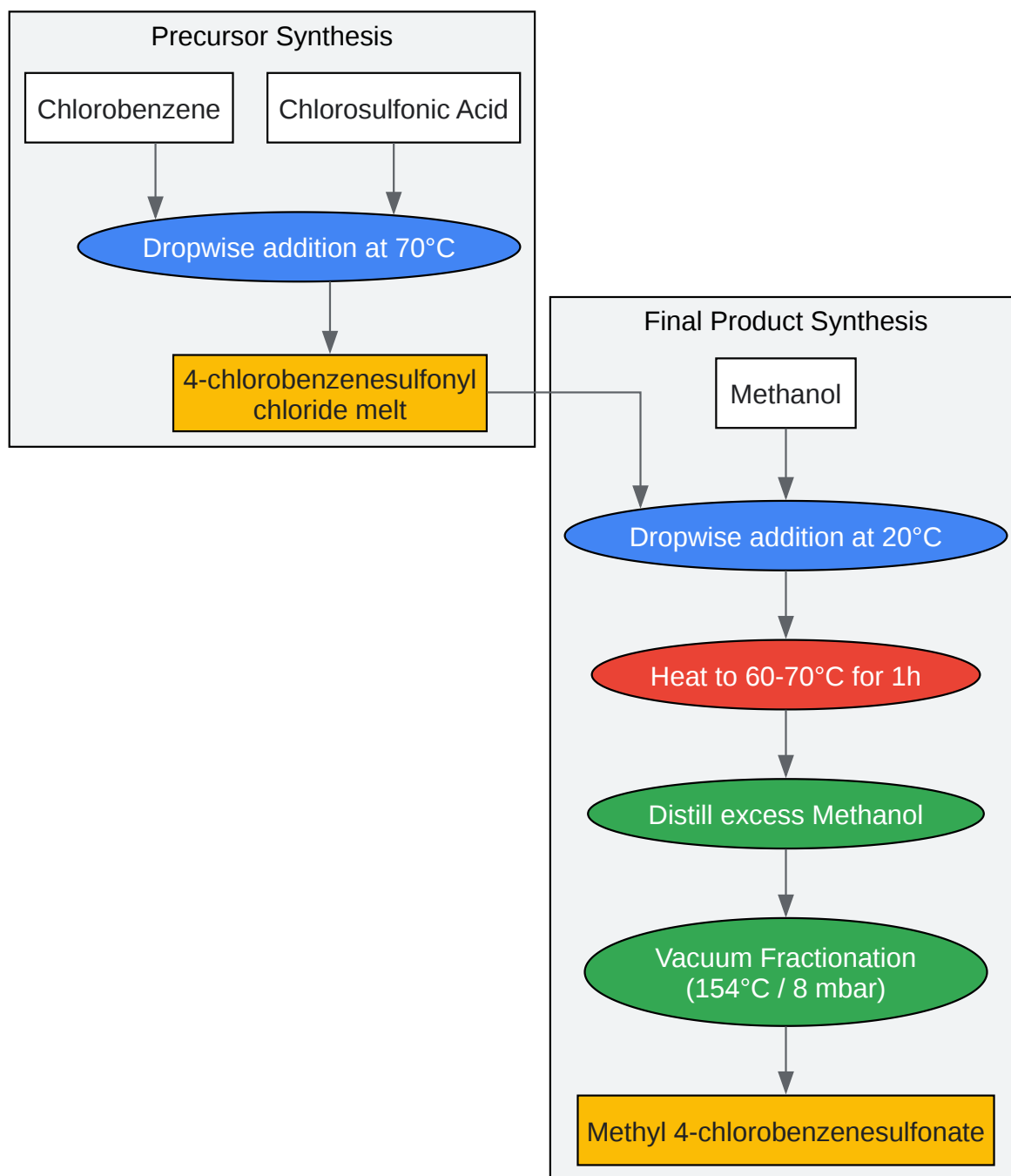
The synthesis of **methyl 4-chlorobenzenesulfonate** can be achieved through a two-step process, starting from chlorobenzene. The protocols below provide detailed methodologies for the preparation of the key intermediate and the final product.

A common precursor for the target compound is 4-chlorobenzenesulfonyl chloride. A representative synthesis protocol is as follows:

- To 122 g (1.05 mol) of chlorosulfonic acid, add 112.6 g (1.0 mol) of chlorobenzene dropwise over a period of one hour, maintaining the temperature at 70°C.[6]
- Stir the resulting mixture at this temperature for an additional 15 minutes.[6]
- Add 1 g of sulfamic acid to the mixture.[6]
- Proceed to add 180 g (1.5 mol) of thionyl chloride dropwise at 70°C over the course of two hours to yield the 4-chlorobenzenesulfonyl chloride intermediate.[6]

The final product is synthesized from the 4-chlorobenzenesulfonyl chloride intermediate.

- A crude melt of 4-chlorobenzenesulfonyl chloride (prepared from 112.5 parts of chlorobenzene) is added dropwise to 96 parts of methanol at 20°C.[5] The dropping funnel should be heated to 50-60°C to maintain the melt.[5]
- The mixture is then stirred and heated to a temperature of 60-70°C for one hour.[5]
- Following the reaction, excess methanol is distilled off at atmospheric pressure.[5]
- The remaining residue is then subjected to vacuum fractionation.[5]
- The pure **methyl 4-chlorobenzenesulfonate** product distills at 154°C / 8 mbar, with an expected yield of approximately 93.0%. [5]



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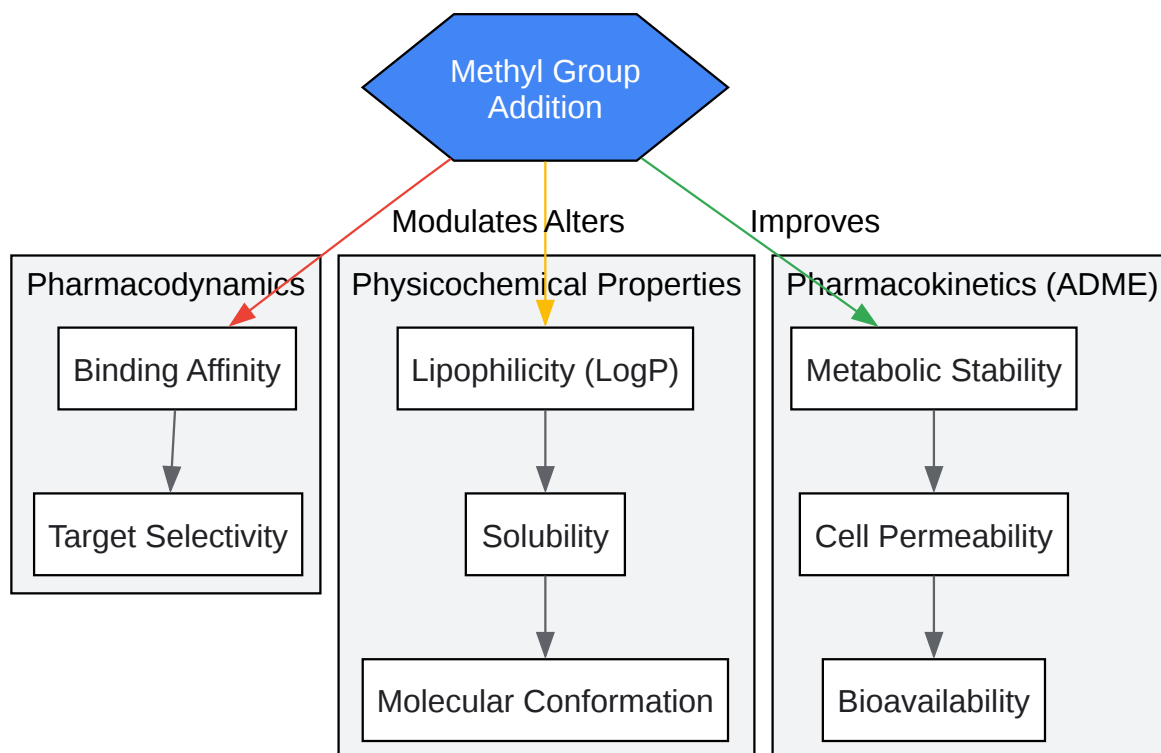
Caption: Experimental workflow for the synthesis of **methyl 4-chlorobenzenesulfonate**.

Relevance in Drug Development: The "Magic Methyl" Effect

While **methyl 4-chlorobenzenesulfonate** serves as a versatile chemical intermediate, its structural components—specifically the methyl group—are of high significance in drug design and lead compound optimization.^[7] The strategic introduction of a methyl group can profoundly alter a molecule's properties in what is often termed the "magic methyl" effect.^[8]

This compound can serve as a building block or reagent in syntheses where the controlled addition of a methyl group or a substituted phenylsulfonate is desired. Understanding the impact of such modifications is crucial for drug development professionals.

- **Pharmacodynamic Properties:** Adding a methyl group can enhance binding affinity to a target receptor. This is often achieved by displacing water molecules in the binding pocket, leading to favorable hydrophobic interactions, or by inducing a conformational change that is more favorable for binding.^[8]
- **Physicochemical Properties:** Methylation typically increases lipophilicity (LogP), which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.^[8] It can also disrupt planarity in a molecule, which paradoxically can sometimes increase aqueous solubility by hindering crystal packing.^[8]
- **Pharmacokinetic Properties:** A methyl group can block sites of metabolism on a molecule.^[7] By being placed at a position susceptible to oxidation by metabolic enzymes (a "soft spot"), the methyl group can sterically hinder the enzyme's access, thereby increasing the drug's metabolic stability and half-life.^{[7][8]}



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Caption: Logical relationships of methyl group effects in drug design.

Safety and Handling

Methyl 4-chlorobenzenesulfonate and related sulfonyl chlorides require careful handling in a laboratory setting. It is imperative to consult the full Safety Data Sheet (SDS) before use.

- **Handling:** Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Avoid contact with skin, eyes, and inhalation of any dust or vapors.[9]
- **Hazards:** Some related compounds are corrosive and can cause severe skin and eye burns.[10] They may react violently with water.[10]
- **Storage:** Store in a tightly closed container in a well-ventilated place, typically at refrigerated temperatures (2-8°C).[3]

This guide serves as a technical resource for professionals engaged in chemical research and pharmaceutical development, providing foundational data and procedural insights into **methyl 4-chlorobenzenesulfonate** and its broader relevance in the field.

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